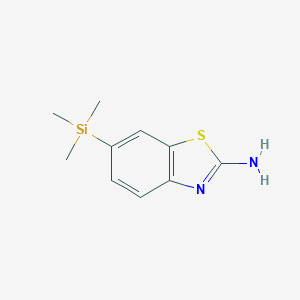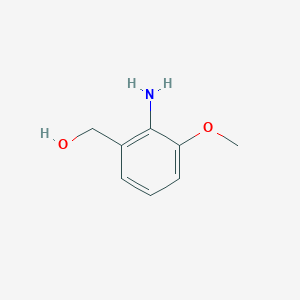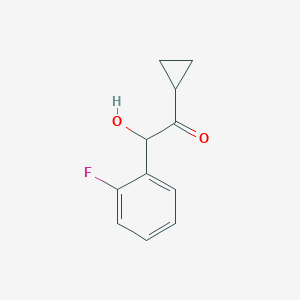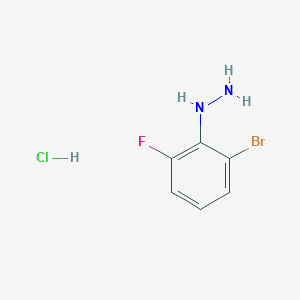
(2-Brom-6-fluorphenyl)hydrazinhydrochlorid
Übersicht
Beschreibung
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrClFN2 and a molecular weight of 241.49 g/mol . It is typically found as a light yellow to yellow powder or crystals . This compound is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
The compound is considered hazardous and has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to wear protective gloves/protective clothing/eye protection/face protection and to use only outdoors or in a well-ventilated area .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride can be synthesized from 2-bromoaniline through a series of chemical reactions . The synthesis involves the following steps:
Nitration: 2-Bromoaniline is nitrated to form 2-bromo-6-nitroaniline.
Reduction: The nitro group is reduced to an amino group, resulting in 2-bromo-6-aminophenylamine.
Hydrazination: The amino group is then converted to a hydrazine group, forming (2-bromo-6-fluorophenyl)hydrazine.
Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to form (2-bromo-6-fluorophenyl)hydrazine hydrochloride.
Industrial Production Methods
Industrial production methods for (2-bromo-6-fluorophenyl)hydrazine hydrochloride typically involve large-scale synthesis using the same steps as described above but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of (2-bromo-6-fluorophenyl)hydrazine hydrochloride with an arylboronic acid .
Wirkmechanismus
The mechanism of action of (2-bromo-6-fluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The bromine and fluorine atoms on the phenyl ring can also participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2-bromo-6-fluorophenyl)hydrazine hydrochloride include:
- 2-Bromophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 2-Fluorophenylhydrazine hydrochloride
Uniqueness
What sets (2-bromo-6-fluorophenyl)hydrazine hydrochloride apart from these similar compounds is the presence of both bromine and fluorine atoms on the phenyl ring. This unique combination of halogens can lead to distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Eigenschaften
IUPAC Name |
(2-bromo-6-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQPOGSUUNCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382447 | |
| Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049729-31-8 | |
| Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

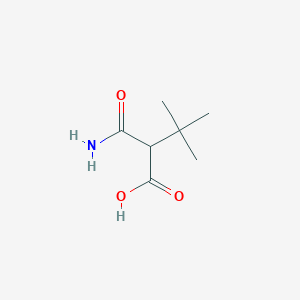
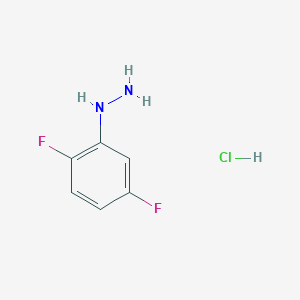
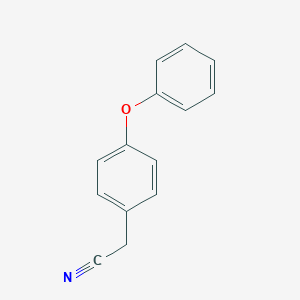
![2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid](/img/structure/B151009.png)
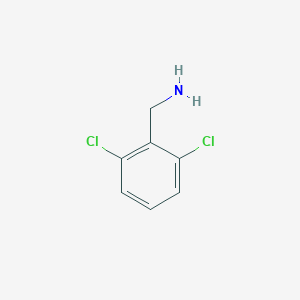
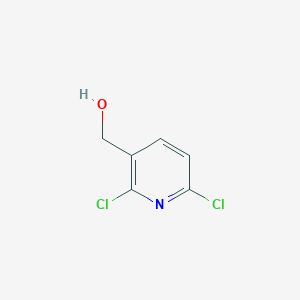
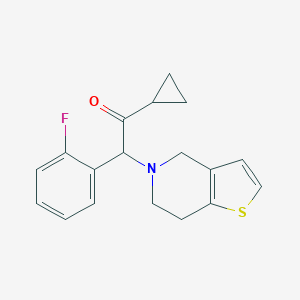
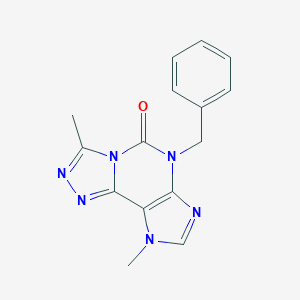
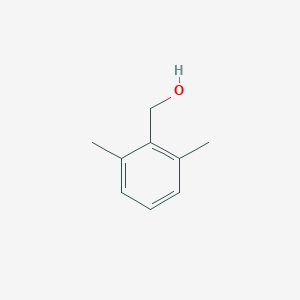
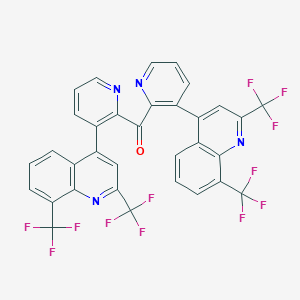
![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)
